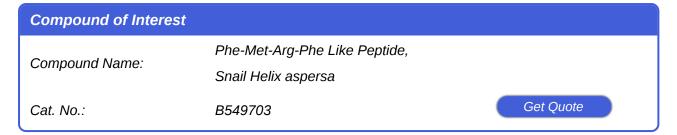


Structure-Activity Relationship of FMRFamide Analogs in Helix aspersa: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of FMRFamide analogs in the garden snail, Helix aspersa. The data presented herein is compiled from various studies, offering insights into the structural requirements for receptor binding and biological activity. This information is crucial for the design of novel peptide-based therapeutic agents and for understanding the physiological roles of FMRFamide-related peptides in molluscan systems.

Comparative Analysis of FMRFamide Analog Activity

The biological activity of FMRFamide analogs in Helix aspersa has been assessed using various preparations, including isolated hearts, central neurons, and visceral or somatic muscles. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on the potency and efficacy of these peptides.

Radioreceptor Binding and Cardiostimulatory Activity

An in vitro receptor binding assay using brain membranes and an isolated heart bioassay were developed to characterize the SAR of FMRFamide receptors.[1] The results indicate a correlation between the cardiostimulatory activity and the binding affinity to high-affinity



receptors in both brain and heart tissues.[1] A notable finding is the preference for N-terminally blocked analogs.[1]

Peptide Analog	Receptor Binding (IC50, µM) - Brain	Cardiostimulat Key Structural ory Activity Features		Reference
FMRFamide	~10	Stimulatory	C-terminal RFamide	[1]
pQDPFLRFamid e	~10 (20x weaker than FMRFamide)	Stimulatory at low doses, inhibitory at high doses	Endogenous heptapeptide	[1]
NDPFLRFamide	~10 (20x weaker than FMRFamide)	Stimulatory at low doses, inhibitory at high doses	Endogenous heptapeptide	[1]
SDPFLRFamide	~10 (20x weaker than FMRFamide)	Stimulatory at low doses, inhibitory at high doses	Endogenous heptapeptide	[1]
Analogs with N-terminal extensions (desaminoTyr, Tyr, Tyr-Gly-Gly, acetyl)	High Potency	High Potency	N-terminal modification	[1]

Effects on Central Neurons

Intracellular recordings from identified central neurons in Helix aspersa have revealed both excitatory and inhibitory actions of FMRFamide and its analogs. The relative potencies of these analogs vary depending on the specific neuron being studied, suggesting the presence of multiple receptor subtypes.[2][3]



Peptide Analog	Effect on F1 Neurons (Inhibitory Potency Order)	Effect on F2 Neurons	Effect on F5 Neurons (Interaction with FMRFamide -induced current)	Key Structural Features	Reference
FMRFamide	FLRFamide > FMRFamide > FFRFamide > LFRFamide >>	Biphasic (excitation then inhibition)	Induces outward current and reduces FMRFamide- induced current	-	[2]
FLRFamide	FLRFamide > FMRFamide > FFRFamide > LFRFamide >>	Biphasic (excitation then inhibition)	Induces outward current and reduces FMRFamide- induced current	Substitution of Met with Leu	[2]
LFRFamide	FLRFamide > FMRFamide > FFRFamide > LFRFamide >>	Only inhibition	Induces outward current and reduces FMRFamide- induced current	Substitution of Met with Leu	[2]
FFRFamide	FLRFamide > FMRFamide > FFRFamide > LFRFamide >>	Only excitation	Induces outward current and reduces FMRFamide- induced current	Substitution of Met with Phe	[2]



LLRFamide	FLRFamide > FMRFamide > FFRFamide > LFRFamide >>	Only inhibition	Induces outward current and reduces FMRFamide- induced current	Substitution of Met and Phe with Leu	[2]
D- FMRFamide	-	-	Shows cross- interaction	D-amino acid substitution	[2]
MRFamide	Inactive	Inactive	-	N-terminal Phe removed	[2]
LRFamide	Inactive	Inactive	-	N-terminal Phe removed	[2]



Peptide Analog	Overall Inhibitory Potency Order on Neurons	Overall Excitatory Potency Order on Neurons	EC50 on F-2 Cell (µM)	Reference
DNFLRFamide	DNFLRFamide > FMRFamide > PDVDHVFLRFa mide = KNEFIRFamide > FLRFamide >> SDRNFLRFamid e = SDPNFLRFamid e > KHEYLRFamide	FMRFamide > DNFLRFamide >> SDPNFLRFamid e > PDVDHVFLRFa mide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamid e	-	[3]
FMRFamide	DNFLRFamide > FMRFamide > PDVDHVFLRFa mide = KNEFIRFamide > FLRFamide >> SDRNFLRFamid e = SDPNFLRFamid e > KHEYLRFamide	FMRFamide > DNFLRFamide >> SDPNFLRFamid e > PDVDHVFLRFa mide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamid e	-	[3]
KNEFIRFamide	DNFLRFamide > FMRFamide > PDVDHVFLRFa mide = KNEFIRFamide > FLRFamide >>	FMRFamide > DNFLRFamide >> SDPNFLRFamid e > PDVDHVFLRFa	0.54	[3]



SDRNFLRFamid mide >>

e = KNEFIRFamide

SDPNFLRFamid =

e > KHEYLRFamide

KHEYLRFamide =

SDRNFLRFamid

е

Effects on Visceral and Somatic Muscles

FMRFamide and the endogenous heptapeptide pQDPFLRFamide exhibit distinct and sometimes opposing effects on various muscle tissues in Helix aspersa.[4]

Muscle Preparation	Effect of FMRFamide	Effect of pQDPFLRFami de	Relative Potency	Reference
Epiphallus (male reproductive tract)	Contraction (Threshold $< 5 \text{ x}$ $10^{-9} \text{ mol } I^{-1}$)	Contraction (Threshold < 5 x 10^{-9} mol I^{-1})	Similar	[4]
Crop	Reduced resting tone, decreased force and frequency of rhythmic activity	Reduced resting tone, decreased force and frequency of rhythmic activity	FMRFamide is ~10 times more potent	[4]
Heart	Cardioexcitatory	Cardioexcitatory	pQDPFLRFamid e is ~100 times more potent	[4]
Pharyngeal and Tentacle Retractor Muscles	Primarily contraction	Usually no effect alone; relaxes or diminishes FMRFamide and ACh-induced contractions	-	[4]



Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Radioreceptor Binding Assay

This assay is used to determine the binding affinity of FMRFamide analogs to receptors in Helix aspersa brain tissue.[1]

- Membrane Preparation: Brains from Helix aspersa are dissected and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
- Radioligand: A radiolabeled FMRFamide analog, such as ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide (¹²⁵I-daYFnLRFamide), is used as the tracer.
- Binding Assay: The brain membranes are incubated with the radioligand in the presence and absence of varying concentrations of unlabeled competitor peptides (FMRFamide and its analogs).
- Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.
- Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Isolated Heart Bioassay

This bioassay measures the physiological effect of FMRFamide analogs on the contractility of the Helix aspersa heart.[1]

Dissection and Preparation: The heart is dissected from the snail and cannulated. It is then
placed in an organ bath containing a physiological saline solution and maintained at a
constant temperature.



- Recording of Contractions: The heart contractions are recorded using an isometric force transducer connected to a data acquisition system.
- Peptide Application: After a stabilization period, known concentrations of FMRFamide or its analogs are added to the organ bath.
- Data Analysis: The changes in the force and frequency of heart contractions are measured and compared to the baseline activity. Dose-response curves are generated to determine the potency of each analog.

Intracellular Recording from Central Neurons

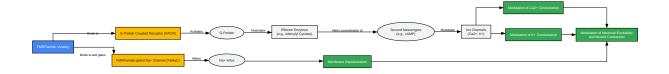
This technique allows for the direct measurement of the effects of FMRFamide analogs on the electrical activity of individual, identified neurons.[2][3]

- Ganglia Preparation: The suboesophageal ganglia are dissected from the snail and pinned to the bottom of a recording chamber perfused with physiological saline.
- Neuron Identification: Specific, large neurons are identified based on their size, position, and pigmentation.
- Intracellular Recording: Glass microelectrodes filled with a conductive solution (e.g., KCl) are used to impale the identified neurons. The membrane potential and any changes in response to peptide application are recorded using an amplifier.
- Peptide Application: FMRFamide and its analogs are applied to the preparation either by bath application or by pressure ejection from a micropipette positioned near the recorded neuron.
- Data Analysis: The changes in membrane potential (hyperpolarization or depolarization) and firing frequency are quantified to determine the excitatory or inhibitory effects of the peptides.

Signaling Pathways and Experimental Workflow

The actions of FMRFamide and its analogs in Helix aspersa are mediated by distinct signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).[5]

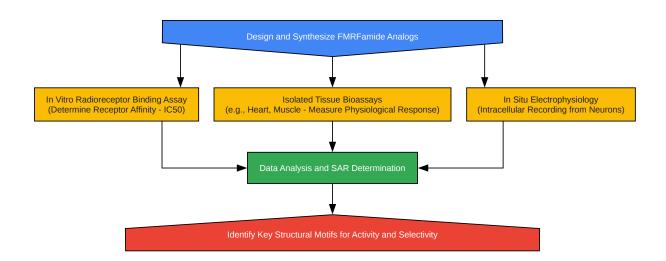




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Caption: FMRFamide Signaling Pathways in Helix aspersa.

The experimental workflow for determining the structure-activity relationship of FMRFamide analogs typically follows a hierarchical approach, starting from in vitro binding assays to more complex physiological preparations.





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Caption: Experimental Workflow for SAR Studies of FMRFamide Analogs.

In conclusion, the structure-activity relationship of FMRFamide analogs in Helix aspersa is complex, with different structural modifications leading to varied effects across different tissues and neuronal populations. The C-terminal RFamide motif is generally crucial for activity, while N-terminal modifications can significantly influence potency and receptor selectivity. The existence of multiple receptor subtypes for FMRFamide-related peptides in this species presents opportunities for the development of highly specific pharmacological tools and potential therapeutic leads.

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